2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1026692-58-9
VCID: VC2700436
InChI: InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2
SMILES: C1COC(CC1=O)C2=CC=C(C=C2)F
Molecular Formula: C11H11FO2
Molecular Weight: 194.2 g/mol

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one

CAS No.: 1026692-58-9

Cat. No.: VC2700436

Molecular Formula: C11H11FO2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one - 1026692-58-9

Specification

CAS No. 1026692-58-9
Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
IUPAC Name 2-(4-fluorophenyl)oxan-4-one
Standard InChI InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2
Standard InChI Key ONPWPZPJKRMQMG-UHFFFAOYSA-N
SMILES C1COC(CC1=O)C2=CC=C(C=C2)F
Canonical SMILES C1COC(CC1=O)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Classification

2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one belongs to the dihydropyran family, characterized by a six-membered heterocyclic ring containing one oxygen atom. The compound features a 4-fluorophenyl substituent at the 2-position of the dihydropyran ring, with a ketone functionality at the 4-position. This structural arrangement creates a molecule with multiple reactive sites that contribute to its chemical versatility and potential biological activity.

The basic structure consists of a partially saturated pyran ring (dihydropyran) with two key functional groups: the 4-fluorophenyl moiety and the ketone group. The presence of the fluorine atom on the phenyl ring significantly affects the electronic properties and lipophilicity of the molecule, which can influence its biological activity and chemical reactivity . The ketone group at the 4-position provides an important site for further functionalization through various chemical transformations.

Structural Comparison with Related Compounds

Several structurally related compounds share similar features with 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one. For instance, compounds like 4-(3-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione differ primarily in the position of the fluorophenyl attachment and the presence of additional functional groups . Such structural variations can significantly alter the chemical behavior and biological properties of these compounds.

Table 1: Structural Comparison of Related Dihydropyran Derivatives

CompoundFluorophenyl PositionCarbonyl GroupsMolecular Weight (g/mol)
2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one2-position4-position (ketone)~208
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione4-position2,6-positions (lactone)208.18
3-(3-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one3-position (benzyl)4-position (ketone)208.23

The structural diversity within this family of compounds demonstrates the versatility of the dihydropyran scaffold for designing molecules with targeted properties.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one are influenced by its heterocyclic structure and the presence of the fluorinated aromatic substituent. While specific data for this exact compound is limited, properties can be inferred from related fluorinated dihydropyran derivatives.

Physical Properties

Based on structurally similar compounds, 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is expected to be a crystalline solid at room temperature. The estimated molecular weight is approximately 208 g/mol, similar to related fluorophenyl-substituted dihydropyrans . The compound likely possesses moderate solubility in organic solvents such as methanol, ethyl acetate, and dichloromethane, with limited solubility in water.

The presence of the fluorine atom generally enhances lipophilicity while also providing potential for hydrogen bonding through its electronegative character. This dual nature can significantly impact the compound's pharmacokinetic properties, including absorption and distribution in biological systems.

Chemical Properties

The chemical reactivity of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is dictated by its functional groups. The ketone at the 4-position serves as an electrophilic site for nucleophilic addition reactions, while the oxygen in the pyran ring contributes to the molecule's Lewis basicity. The fluorophenyl group influences the electronic distribution within the molecule and can participate in various aromatic substitution reactions.

Key chemical properties include:

  • Electrophilic character of the carbonyl group, making it susceptible to nucleophilic attack

  • Potential for keto-enol tautomerism involving the ketone functionality

  • Ability to participate in reduction reactions at the carbonyl center

  • Possible ring-opening reactions under certain conditions

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one, drawing from established methods for related fluorinated heterocycles.

Cyclization Approach

One potential synthetic route involves the cyclization of appropriately functionalized precursors. This approach typically utilizes acid-catalyzed or base-promoted cyclization reactions of linear precursors containing both the 4-fluorophenyl group and ketone functionality . For example, the reaction of 4-fluorobenzaldehyde with suitable dihydropyran precursors in the presence of a catalyst could lead to the formation of the desired compound.

Organocatalytic Methods

Recent advances in organocatalytic synthesis offer promising routes for the preparation of functionalized dihydropyrans with high stereo- and regioselectivity. These methods often employ chiral organocatalysts to control the stereochemistry of the newly formed centers . The general procedure often involves:

  • Preparation of the appropriate starting materials

  • Reaction under controlled conditions with a suitable organocatalyst

  • Purification of the product by column chromatography

Table 2: Typical Reaction Conditions for Organocatalytic Synthesis

ParameterTypical ConditionsNotes
CatalystProline derivatives, chiral aminesControls stereoselectivity
SolventDCM, THF, tolueneInfluence on reaction rate and selectivity
Temperature0-25°CLower temperatures often enhance selectivity
Reaction Time24-48 hoursMonitored by TLC or HPLC
PurificationColumn chromatographyTypical eluent: hexane/EtOAc mixtures

Chemical Reactivity and Transformations

The reactive sites in 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one make it suitable for various chemical transformations, expanding its utility in organic synthesis.

Carbonyl Reactions

The ketone functionality at the 4-position can undergo typical carbonyl reactions, including:

  • Reduction to form the corresponding alcohol

  • Nucleophilic addition with organometallic reagents

  • Condensation reactions with amines to form imines

  • Wittig and related olefination reactions

These transformations provide access to a diverse array of derivatives with potentially enhanced biological activities or altered physical properties.

Ring Modifications

The dihydropyran ring can undergo several modifications, including:

  • Oxidation to form the corresponding pyran-4-one

  • Ring-opening reactions under acidic or basic conditions

  • Diels-Alder reactions when configured as a diene or dienophile

  • Functionalization at various positions through directed metalation

Understanding these reactivity patterns is crucial for utilizing this compound in complex synthetic sequences.

Biological Activity and Applications

While specific biological data for 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is limited, related fluorinated dihydropyran derivatives have demonstrated various biological activities that suggest potential applications for this compound.

Antimicrobial Properties

Fluorinated heterocycles, including those with dihydropyran scaffolds, have shown promising antimicrobial activity against various bacterial strains. The antimicrobial properties are often attributed to the fluorophenyl group's ability to enhance binding affinity to specific bacterial targets and improve membrane permeability.

Table 3: Antimicrobial Activity of Related Fluorinated Heterocycles

Compound ClassBacterial StrainMIC Range (μg/mL)Reference
Fluorophenyl-substituted dihydropyransStaphylococcus aureus1.56-12.5
Fluorophenyl-substituted dihydropyransEscherichia coli3.12-25
Pyran derivatives with fluorine substituentsPseudomonas aeruginosa6.25-50

Pharmacological Applications

Fluorinated heterocycles, including dihydropyran derivatives, have been extensively explored for various pharmacological applications. The presence of the fluorine atom often enhances metabolic stability and membrane permeability, making these compounds attractive candidates for drug development .

Potential pharmacological applications include:

  • Anticancer agents - targeting specific enzymes involved in cell proliferation

  • Anti-inflammatory compounds - modulating inflammatory pathways

  • Central nervous system agents - improved blood-brain barrier penetration due to fluorine substitution

  • Enzyme inhibitors - exploiting specific binding interactions

Recent Research Findings

Recent studies focusing on fluorinated dihydropyran derivatives reveal growing interest in their synthesis and applications.

Synthetic Innovations

Recent synthetic approaches have focused on developing more efficient and stereoselective methods for preparing fluorinated dihydropyran derivatives. Organocatalytic approaches, in particular, have gained attention for their ability to control multiple stereogenic centers in a single operation .

For instance, the development of trifluoromethanesulfonic acid (TfOH)-promoted cyclization reactions has enabled the synthesis of various substituted pyran derivatives under relatively mild conditions . These methods offer promising routes for the preparation of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one and related compounds.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving fluorinated dihydropyran derivatives have provided valuable insights into the influence of substitution patterns on biological activity. These studies have revealed that the position of the fluorine atom, as well as the nature and position of other substituents, can significantly impact the compound's interaction with biological targets.

Key findings from SAR studies include:

  • Para-fluorophenyl substituents often enhance binding to specific protein targets compared to meta or ortho substitution

  • The position of the fluorophenyl group on the dihydropyran ring influences both potency and selectivity

  • The presence of additional functional groups can modulate the compound's pharmacokinetic properties

Analytical Characterization

Characterization of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one typically involves a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. The 1H NMR spectrum would typically show signals characteristic of the dihydropyran ring protons, as well as the aromatic protons of the fluorophenyl group. The 19F NMR provides valuable information about the fluorine environment, usually appearing as a single resonance with coupling to nearby protons .

Infrared (IR) spectroscopy can identify the carbonyl stretching frequency (typically around 1710-1720 cm-1), providing confirmation of the ketone functionality. Mass spectrometry helps establish the molecular weight and fragmentation pattern, which are useful for structural confirmation .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and reaction monitoring during synthesis. Typical HPLC conditions might involve C18 columns with methanol/water gradient systems, while TLC analysis often uses hexane/ethyl acetate mixtures as the mobile phase .

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